

# molecular weight and amino acid sequence of [Pro3]-GIP (Rat)

Author: BenchChem Technical Support Team. Date: December 2025



# [Pro3]-GIP (Rat): A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **[Pro3]-GIP (Rat)**, a crucial peptide for researchers in the fields of endocrinology, metabolic disorders, and drug development. This document outlines its core molecular characteristics, experimental protocols for its study, and its known signaling pathways.

## **Core Molecular Data**

[Pro3]-GIP (Rat) is a synthetic analogue of the rat Glucose-dependent Insulinotropic Polypeptide (GIP). The substitution of proline at position 3 confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1]



Property	Value	Reference
Molecular Weight	4970.58 g/mol	[2]
Molecular Formula	C226H343N61O64S	[2][3]
Amino Acid Sequence	Tyr-Ala-Pro-Gly-Thr-Phe-Ile- Ser-Asp-Tyr-Ser-Ile-Ala-Met- Asp-Lys-Ile-Arg-Gln-Gln-Asp- Phe-Val-Asn-Trp-Leu-Leu-Ala- Gln-Lys-Gly-Lys-Lys-Asn-Asp- Trp-Lys-His-Asn-Leu-Thr-Gln	[2]
Sequence Shortening	YAPGTFISDYSIAMDKIRQQD FVNWLLAQKGKKNDWKHNL TQ	[2][3]

## **Biological Activity**

[Pro3]-GIP (Rat) is characterized as a high-affinity partial agonist for the rat GIP receptor, with a dissociation constant (Kd) of 13 nM.[3][4][5] Its activity is species-specific; while it acts as a full agonist at human GIP receptors, it functions as a partial agonist and a competitive antagonist at both rat and mouse GIP receptors.[6][7] This dual functionality makes it a valuable tool for investigating the nuanced roles of GIP signaling in rodent models of metabolic diseases.[6]

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving [Pro3]-GIP (Rat), adapted from established research.[6][7][8]

# In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of **[Pro3]-GIP (Rat)** to stimulate cyclic adenosine monophosphate (cAMP) production in cells expressing the rat GIP receptor.

a. Cell Culture and Transfection:



- COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 IU/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are transiently transfected with a plasmid vector containing the cDNA for the rat GIP receptor using a suitable transfection reagent.

#### b. cAMP Measurement:

- Transfected cells are seeded into 96-well plates.
- Prior to the assay, the culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
- Cells are stimulated with varying concentrations of rat [Pro3]-GIP or native rat GIP for 30 minutes at 37°C.
- The reaction is terminated, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay).
- Data are normalized to the maximal response induced by native GIP to determine the partial agonist effect of [Pro3]-GIP.

## **Competitive Binding Assay**

This protocol determines the binding affinity of [Pro3]-GIP (Rat) to the rat GIP receptor.

- a. Membrane Preparation:
- COS-7 cells transfected with the rat GIP receptor are harvested and homogenized in a cold buffer.
- The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
- b. Binding Reaction:



- Cell membranes are incubated with a fixed concentration of radiolabeled GIP (e.g., 125I-human GIP) and increasing concentrations of unlabeled rat [Pro3]-GIP.
- The incubation is carried out at a specified temperature and duration to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is measured using a gamma counter.
- Competition binding curves are generated to calculate the inhibitory constant (Ki) of [Pro3]-GIP.

### **Isolated Perfused Pancreas Model**

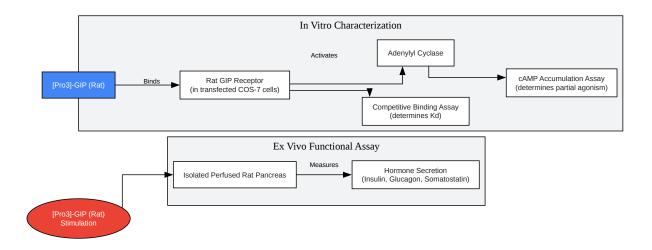
This ex vivo protocol assesses the effect of [Pro3]-GIP (Rat) on hormone secretion from the intact rat pancreas.

- a. Pancreas Isolation and Perfusion:
- A Wistar rat is anesthetized, and the pancreas is surgically isolated with its arterial supply and portal venous drainage intact.
- The pancreas is transferred to a perfusion apparatus and perfused with a Krebs-Ringer bicarbonate buffer containing glucose (e.g., 7 mM) and other nutrients.
- b. Hormone Secretion Measurement:
- After an equilibration period, the pancreas is stimulated with infusions of rat [Pro3]-GIP, native rat GIP, or other secretagogues (e.g., arginine).
- The effluent from the portal vein is collected at timed intervals.
- The concentrations of insulin, glucagon, and somatostatin in the collected fractions are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

# Signaling Pathway and Experimental Workflow



The primary signaling pathway initiated by **[Pro3]-GIP (Rat)** at its receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. The experimental workflow to characterize this peptide typically moves from in vitro receptor binding and signaling assays to more complex ex vivo tissue models.



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Caption: Workflow for characterizing [Pro3]-GIP (Rat) from in vitro binding to ex vivo function.

The diagram above illustrates the logical flow of experiments. Initially, in vitro assays confirm the binding of **[Pro3]-GIP (Rat)** to the GIP receptor and characterize its partial agonist activity through cAMP accumulation. Subsequently, ex vivo models like the isolated perfused pancreas are used to assess the physiological consequences, such as the modulation of hormone secretion. This integrated approach provides a comprehensive understanding of the peptide's biological effects.



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- To cite this document: BenchChem. [molecular weight and amino acid sequence of [Pro3]-GIP (Rat)]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1151268#molecular-weight-and-amino-acid-sequence-of-pro3-gip-rat]

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